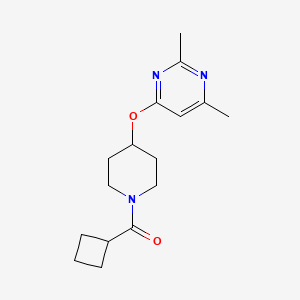

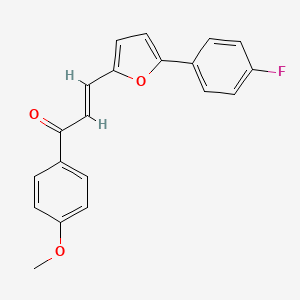

Cyclobutyl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclobutyl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, also known as JNJ-39729209, is a small molecule inhibitor that has been extensively studied for its potential therapeutic benefits in various diseases.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

The compound has been involved in studies related to the synthesis of dimethyl sulfomycinamate, showcasing its application in creating complex molecules through Bohlmann-Rahtz heteroannulation reactions. This method provides a route to synthesize trisubstituted pyridines with high regiocontrol, indicating the compound's utility in constructing antibiotic analogs (Bagley et al., 2005).

Another study demonstrated the compound's role in accessing variously substituted tetrahydroquinazolinones via Diels–Alder Adducts, highlighting its potential in the synthesis of compounds with possible therapeutic applications (Dalai et al., 2006).

Potential Therapeutic Applications

Its derivatives have been synthesized and evaluated for in vitro antimicrobial activity, showing promise in developing new antibacterial and antifungal agents. Some derivatives exhibited significant activity against pathogenic strains, suggesting the compound's value in medicinal chemistry research (Mallesha & Mohana, 2014).

The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides presents another facet of its application, leading to the creation of a new class of cyclic dipeptidyl ureas. These compounds, composed of two different amino acids, show potential for further exploration in drug development (Sañudo et al., 2006).

Advanced Chemical Studies

- Research involving cycloisomerizations of ene-ynamides catalyzed by gold has leveraged the compound for creating cyclobutanones and carbonyl compounds with methanopyrrolidine subunits. This study underscores its utility in producing structurally complex molecules for potential drug discovery and development (Couty et al., 2009).

Propiedades

IUPAC Name |

cyclobutyl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-11-10-15(18-12(2)17-11)21-14-6-8-19(9-7-14)16(20)13-4-3-5-13/h10,13-14H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDLDCVIBZEGFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2961670.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2961673.png)

![4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid](/img/structure/B2961678.png)

![Tert-butyl N-[[3-(prop-2-enoylamino)cyclopentyl]methyl]carbamate](/img/structure/B2961680.png)

![2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid](/img/structure/B2961681.png)